molecular formula C19H27O5S- B1259268 [3H]dehydroepiandrosterone sulfate

[3H]dehydroepiandrosterone sulfate

Cat. No. B1259268
M. Wt: 367.5 g/mol
InChI Key: CZWCKYRVOZZJNM-USOAJAOKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroepiandrosterone sulfate(1-) is the conjugate base of 3beta-hydroxyandrost-5-en-17-one 3-sulfate arising from deprotonation of the sulfate OH group;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a dehydroepiandrosterone sulfate.

Scientific Research Applications

  • NMDA Receptors and Memory Enhancement : DHEAS has been shown to enhance memory in rodents through its interaction with NMDA receptors. Administration of DHEAS increased NMDA binding sites in the hippocampal areas and cortex layer IV in rats, suggesting potential therapeutic applications for memory disorders (Wen et al., 2001).

  • Modulation of GABAA Receptor : DHEAS acts as a negative noncompetitive modulator of the GABAA receptor. It binds specifically to brain membranes, influencing GABA-induced currents in neurons. This modulation may play a vital role in the regulation of neuronal excitability in the central nervous system (Demirgören et al., 1991).

  • Cancer Research : Research indicates a relationship between serum levels of DHEAS and the risk of developing certain types of cancer, such as premenopausal breast cancer and bladder cancer. Lower levels of DHEAS were associated with an increased risk of these cancers (Helzlsouer et al., 1992; Gordon et al., 1991).

  • Metabolism in Human Skin : [3H]DHEAS is metabolized in human skin, indicating a direct metabolism of endogenous sulfoconjugated DHEAS in skin tissue. This process could be significant for understanding the local effects of DHEAS in the skin (Oertel & Treiber, 1969).

  • Serum Concentration Variations : Serum concentrations of DHEAS vary significantly across different age groups and between genders, which could have implications for its use in clinical settings (Orentreich et al., 1984).

  • Neurosteroid Release : DHEAS is involved in the modulation of neuronal excitability by interacting with ion channels in the CNS and peripheral nervous system. The efflux pump ABCC11 plays a role in the release of DHEAS from neurons (Bortfeld et al., 2006).

  • Cardiovascular Disease : DHEAS shows protective actions on the cardiovascular system, suggesting potential use in the prevention and treatment of cardiovascular diseases (Mannella et al., 2018).

  • Regulation of Mitogen-Activated Protein Kinase Pathway : DHEAS negatively regulates the p38 mitogen-activated protein kinase pathway through a novel protein phosphatase, indicating its potential role in the treatment of collagen diseases (Ashida et al., 2005).

properties

Molecular Formula

C19H27O5S-

Molecular Weight

367.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/p-1/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

CZWCKYRVOZZJNM-USOAJAOKSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3H]dehydroepiandrosterone sulfate
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[3H]dehydroepiandrosterone sulfate
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[3H]dehydroepiandrosterone sulfate
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[3H]dehydroepiandrosterone sulfate
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[3H]dehydroepiandrosterone sulfate
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[3H]dehydroepiandrosterone sulfate

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